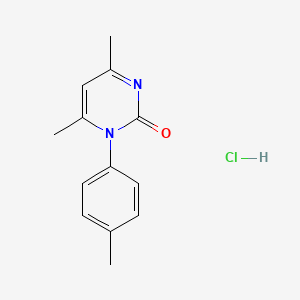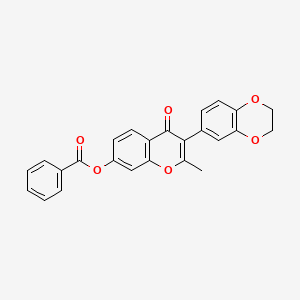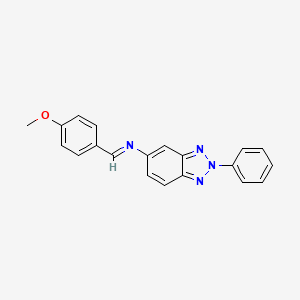
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride
Overview
Description
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride, also known as DMMPH, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. DMMPH belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mechanism of Action
The exact mechanism of action of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride is not fully understood. However, it has been proposed that 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride exerts its biological effects by modulating various signaling pathways. For instance, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been found to activate the p53 pathway, which plays a crucial role in apoptosis and tumor suppression.
Biochemical and Physiological Effects:
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit various biochemical and physiological effects. For instance, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is available in large quantities. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride also has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride research. Firstly, the exact mechanism of action of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride needs to be further elucidated. Secondly, more studies are needed to determine the potential therapeutic applications of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride. Thirdly, the in vivo efficacy and safety of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride need to be evaluated in animal models. Finally, the development of 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride derivatives with improved pharmacological properties is a promising direction for future research.
Conclusion:
In conclusion, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride is a promising chemical compound that exhibits various biological activities. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
Scientific Research Applications
4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4,6-dimethyl-1-(4-methylphenyl)-2(1H)-pyrimidinone hydrochloride has been found to exhibit anti-microbial activity against various bacteria and fungi.
properties
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9-4-6-12(7-5-9)15-11(3)8-10(2)14-13(15)16;/h4-8H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOGNPBXYREMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-morpholinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3823830.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3823836.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B3823849.png)
![N-[(4-methylphenoxy)acetyl]tryptophan](/img/structure/B3823858.png)

![butyl 5-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-2-furoate](/img/structure/B3823863.png)
![3-[(2-aminophenyl)thio]-1-(4-methylphenyl)-3-(3-nitrophenyl)-1-propanone](/img/structure/B3823871.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3823874.png)
![4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3823881.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B3823884.png)
![4-(3-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B3823888.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine](/img/structure/B3823901.png)
